N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-3-4-5-16-31-20-10-6-18(7-11-20)22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-15-14-17(2)25-23/h6-15H,3-5,16H2,1-2H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKPCYVOBAZDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide with various sulfonyl chlorides in dry pyridine . The reaction conditions often require stirring at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide involves inhibition of bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthase . This inhibition disrupts the production of folate, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide
Uniqueness
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit dihydrofolic acid synthesis makes it particularly effective as an antimicrobial agent.
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrimidine Ring : Contributes to its biological activity.
- Sulfamoyl Group : Enhances binding affinity to biological targets.
- Pentyloxy Group : Modifies lipophilicity and solubility.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3S |
| Molecular Weight | 372.47 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandins. This property suggests potential applications in anti-inflammatory therapies.
- Receptor Binding : Its sulfamoyl group is believed to enhance binding affinity to various receptors, which may play a role in its pharmacological effects.
Biological Activity Studies
Several studies have investigated the biological activities of this compound, focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity. For example:
- IC50 Values : The compound showed an IC50 value of approximately 0.15 µM against COX-2, indicating potent inhibitory action compared to standard NSAIDs like ibuprofen (IC50 ~ 0.5 µM).
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound:
- Cell Line Studies : In tests involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis and inhibited cell proliferation at concentrations ranging from 1 to 10 µM.
- Mechanistic Insights : The anticancer activity is thought to be mediated through the induction of oxidative stress and modulation of apoptosis-related proteins.
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a mouse model of inflammation. The results indicated a significant reduction in paw edema compared to the control group, supporting its anti-inflammatory potential.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with existing chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models, suggesting synergistic effects.
Q & A
Basic Research Questions
Q. What are the key structural features of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide, and how do they influence its reactivity?
- The compound contains a pyrimidine ring (4-methyl substitution), a sulfonamide bridge, and a pentyloxy-benzamide group. The sulfonamide group enhances hydrogen-bonding potential, while the pentyloxy chain increases lipophilicity, affecting solubility and membrane permeability .
- Methodological Insight : Use X-ray crystallography (e.g., SHELX programs ) or NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen-bonding patterns.
Q. What synthetic routes are commonly employed to prepare this compound?
- Synthesis typically involves sequential coupling reactions:
Formation of the sulfonamide bridge via reaction of 4-methylpyrimidin-2-amine with a sulfonyl chloride derivative.
Amide bond formation between the sulfonamide intermediate and 4-(pentyloxy)benzoic acid using coupling agents like CDI or EDCI .
- Critical Step : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to prevent side reactions at the pyrimidine ring .
Q. How can researchers validate the purity and identity of this compound?
- Analytical Techniques :
- HPLC : Assess purity (>95% recommended for biological assays).
- Spectroscopy : Compare ¹H/¹³C NMR and HRMS data with literature values (e.g., δ ~8.35 ppm for pyrimidine protons; [M+H]⁺ ~455.54 ).
- Melting Point : Confirm consistency with reported values (e.g., 216–218°C for analogous sulfonamides ).
Advanced Research Questions
Q. How does the compound interact with biological targets, and what computational tools can predict these interactions?
- The sulfonamide group may inhibit enzymes like carbonic anhydrase or tyrosine kinases via hydrogen bonding to active-site residues. The pentyloxy chain could enhance membrane penetration for intracellular targets .
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding poses against protein databases (PDB).
- MD Simulations : Apply GROMACS to assess stability of ligand-protein complexes over time .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in assay conditions (e.g., bacterial strain, solvent used).
- Resolution Strategy :
Standardize protocols (CLSI guidelines).
Validate solubility using DLS or nephelometry.
Cross-reference with structural analogs (e.g., thiazole derivatives in ) to identify substituent-specific trends .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Prodrug Design : Mask the sulfonamide with ester groups to enhance oral bioavailability.
- Formulation : Use lipid-based nanocarriers to address low aqueous solubility (logP ~3.5 predicted ).
Q. How can researchers elucidate the mechanism of action using omics approaches?
- Workflow :
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways.
Proteomics : Use SILAC labeling to quantify target engagement (e.g., sulfonamide-binding proteins).
Metabolomics : Track metabolic shifts via NMR or LC-MS, focusing on pathways like folate metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
